molecular formula C13H15NO B8744326 1-(Benzofuran-5-YL)piperidine

1-(Benzofuran-5-YL)piperidine

Cat. No.: B8744326
M. Wt: 201.26 g/mol
InChI Key: FRXPLUMBOWBPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzofuran-5-YL)piperidine is a piperidine derivative featuring a benzofuran substituent attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(1-benzofuran-5-yl)piperidine

InChI

InChI=1S/C13H15NO/c1-2-7-14(8-3-1)12-4-5-13-11(10-12)6-9-15-13/h4-6,9-10H,1-3,7-8H2

InChI Key

FRXPLUMBOWBPNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)OC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(Benzofuran-5-YL)piperidine, highlighting differences in substituents, biological activities, and research significance:

Compound Name Core Structure Key Substituents Biological Activity/Notes References
This compound Piperidine-Benzofuran Benzofuran-5-yl at N-position Suspected psychoactive properties; structural similarity to designer drugs
5-EAPB HCl Propan-2-amine-Benzofuran N-Ethyl, benzofuran-5-yl Psychoactive substance; reference material in forensic studies
Diphenidine HCl Piperidine-Diphenylethyl 1,2-Diphenylethyl group NMDA receptor antagonist; used in neurological research
1-Benzyl-4-...piperidine (IM017424) Piperidine-Indanone Indanone-benzyl substituents Acetylcholinesterase inhibitor; therapeutic potential for Alzheimer’s disease
1-(3-Phenylbutyl)piperidine Piperidine-Phenylbutyl 3-Phenylbutyl chain S1R ligand with high RMSD (4 Å); hydrophobic substituents enhance receptor cavity fit

Substituent Effects on Receptor Binding

  • Hydrophobic Substituents : Compounds like 1-(3-phenylbutyl)piperidine exhibit larger hydrophobic groups (e.g., phenylbutyl chains), which improve binding to S1R ligands by occupying hydrophobic cavities near helices α4 and α3. The orientation of these groups significantly impacts RMSD values (>4 Å in some cases), suggesting flexibility in receptor adaptation .
  • Benzofuran vs.

Pharmacological Profiles

  • Psychoactive Potential: this compound shares structural motifs with regulated substances like 5-EAPB HCl, which is associated with stimulant and hallucinogenic effects. The piperidine ring may modulate potency compared to simpler amine derivatives .
  • Enzyme Inhibition: Derivatives like IM017424 demonstrate that bulky substituents (e.g., indanone-benzyl groups) enable acetylcholinesterase inhibition, highlighting the piperidine scaffold’s adaptability for diverse therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.